

An In-depth Technical Guide to Ethyl 2-bromo-3-methylbutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-bromoisovalerate*

Cat. No.: *B128821*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3-methylbutanoate, with the IUPAC name ethyl 2-bromo-3-methylbutanoate, is a halogenated ester that serves as a versatile intermediate in organic synthesis.^[1] Its structure, featuring a reactive bromine atom adjacent to an ester functional group, makes it a valuable building block in the pharmaceutical and fragrance industries.^{[2][3]} This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its application in drug development, with a focus on providing actionable information for laboratory and research settings.

Chemical and Physical Properties

Ethyl 2-bromo-3-methylbutanoate is a colorless to pale yellow liquid with a characteristic fruity odor.^[2] It is soluble in organic solvents but has limited solubility in water.^[2]

Identifiers and General Properties

Property	Value	Reference(s)
IUPAC Name	ethyl 2-bromo-3-methylbutanoate	[4]
Synonyms	Ethyl 2-bromoisovalerate, 2-Bromo-3-methylbutyric acid ethyl ester	[5]
CAS Number	609-12-1	[4]
Molecular Formula	C ₇ H ₁₃ BrO ₂	[4]
Molecular Weight	209.08 g/mol	[4] [5]
Appearance	Colorless to pale yellow liquid	[1]

Physical and Chemical Data

Property	Value	Reference(s)
Density	1.276 g/cm ³	[1]
Boiling Point	185-186 °C at 760 mmHg; 77 °C at 12 mmHg	[1]
Flash Point	65 °C	[1]
Refractive Index	1.4485-1.4505	[1]
Solubility	Soluble in organic solvents, sparingly soluble in water	[2] [6]

Spectroscopic Data

Spectrum Type	Key Data/Peaks	Reference(s)
¹ H NMR	Data available in various databases	[1]
¹³ C NMR	Data available in various databases	[2] [4]
Mass Spectrometry	Molecular ion peak and characteristic fragmentation patterns available	[4] [7]
Infrared (IR)	Data available for liquid film	[1] [8]

Synthesis of Ethyl 2-bromo-3-methylbutanoate

Two common and effective methods for the laboratory-scale synthesis of ethyl 2-bromo-3-methylbutanoate are detailed below.

Experimental Protocol 1: Esterification of 2-Bromo-3-methylbutanoic Acid

This protocol involves the Fischer esterification of 2-bromo-3-methylbutyric acid with ethanol, using a strong acid catalyst.

Reactants:

- 2-Bromo-3-methylbutyric acid
- Ethanol (anhydrous)
- Concentrated sulfuric acid
- Saturated aqueous sodium carbonate solution
- Dichloromethane
- Anhydrous magnesium sulfate

Procedure:

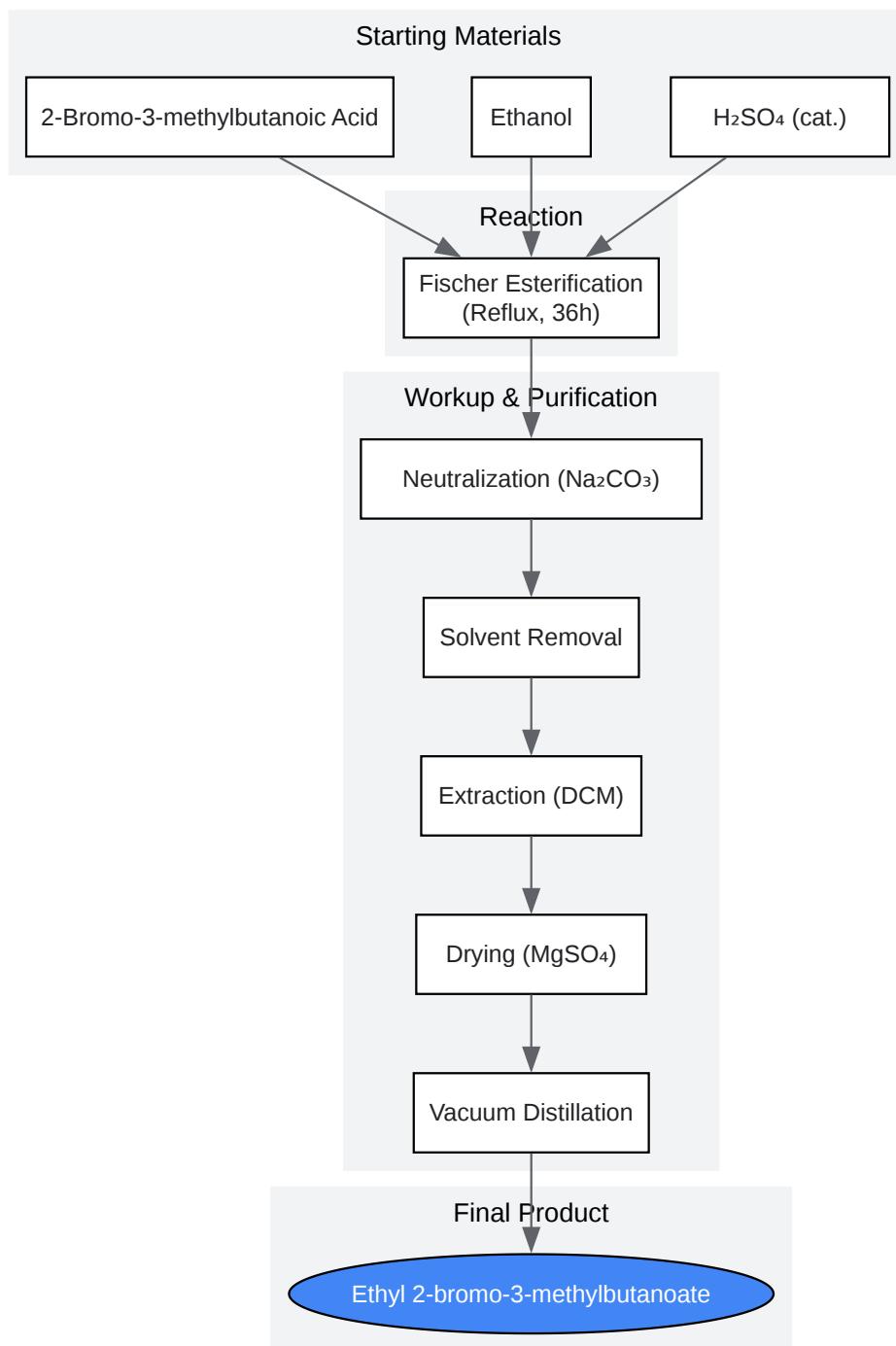
- Dissolve 2-bromo-3-methylbutyric acid (e.g., 3 g, 16.5 mmol) in a sufficient volume of anhydrous ethanol (e.g., 200 mL) in a round-bottom flask equipped with a reflux condenser.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 4 mL) to the solution.
- Heat the reaction mixture to reflux and maintain for approximately 36 hours.
- After the reflux period, allow the mixture to cool to room temperature.
- Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium carbonate solution until the effervescence ceases.
- Remove the ethanol from the mixture by distillation.
- Extract the remaining aqueous layer with dichloromethane (e.g., 3 x 100 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-bromo-3-methylbutanoate.
- The crude product can be further purified by vacuum distillation.

Experimental Protocol 2: From 2-Bromo-3-methylbutanoyl Bromide

This method utilizes the reaction of the corresponding acid bromide with anhydrous ethanol.

Reactants:

- 2-Bromo-3-methylbutanoyl bromide
- Anhydrous ethyl alcohol
- 5% aqueous sodium carbonate solution


- Water
- Anhydrous sodium or magnesium sulfate

Procedure:[9]

- To a stirred solution of 2-bromo-3-methylbutanoyl bromide in a suitable reaction vessel, slowly add anhydrous ethyl alcohol (e.g., 300 mL). Note that this reaction is exothermic.[9]
- After the addition is complete, allow the reaction mixture to cool to room temperature.
- Add water (e.g., 500 mL) to the reaction mixture. The product, ethyl 2-bromo-3-methylbutanoate, will separate as a dense, oily layer.[9]
- Separate the organic layer and wash it twice with a 5% aqueous sodium carbonate solution (e.g., 2 x 200 mL) and then twice with water (e.g., 2 x 200 mL).[9]
- Dry the washed organic layer over anhydrous sodium or magnesium sulfate.[9]
- Filter to remove the drying agent.
- The purified product is obtained by distillation under reduced pressure (boiling point: 92-94 °C at 74 mmHg).[9]

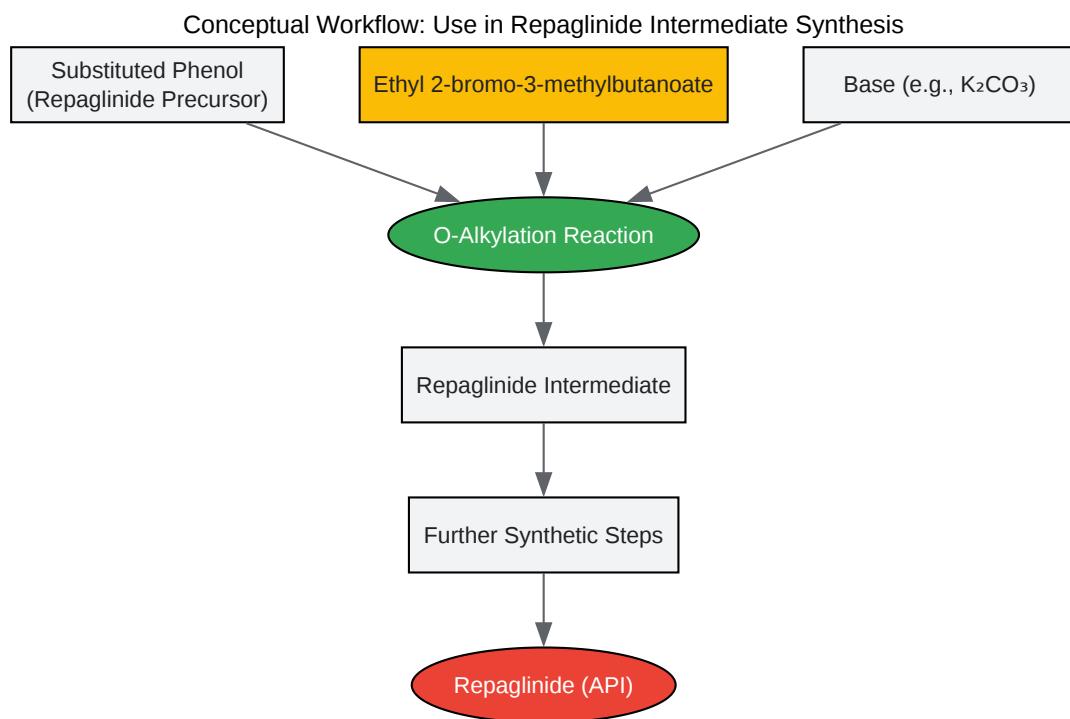
Synthetic Workflow Diagrams

Synthesis of Ethyl 2-bromo-3-methylbutanoate (Protocol 1)

[Click to download full resolution via product page](#)*Workflow for the esterification of 2-bromo-3-methylbutanoic acid.*

Synthesis of Ethyl 2-bromo-3-methylbutanoate (Protocol 2)

[Click to download full resolution via product page](#)*Workflow for the synthesis from 2-bromo-3-methylbutanoyl bromide.*


Applications in Drug Development

Ethyl 2-bromo-3-methylbutanoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^[6] Its utility stems from its ability to act as an alkylating agent, allowing for the introduction of the ethyl 3-methylbutanoate moiety onto a variety of nucleophilic scaffolds.

Intermediate in the Synthesis of Repaglinide

A notable application of ethyl 2-bromo-3-methylbutanoate is in the synthesis of intermediates for the antidiabetic drug, Repaglinide. Repaglinide is a non-sulfonylurea insulin secretagogue used in the management of type 2 diabetes. The synthesis involves the alkylation of a phenolic compound, a reaction for which an α -bromo ester like ethyl 2-bromo-3-methylbutanoate is well-suited.

The conceptual workflow below illustrates the role of ethyl 2-bromo-3-methylbutanoate in the synthesis of a key intermediate for Repaglinide. This involves the O-alkylation of a substituted phenol with ethyl 2-bromo-3-methylbutanoate, followed by further transformations to yield the final drug substance.

[Click to download full resolution via product page](#)

Conceptual workflow for the synthesis of a Repaglinide intermediate.

Safety and Handling

Ethyl 2-bromo-3-methylbutanoate is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes severe skin burns and eye damage.

Handling Recommendations:

- Work in a well-ventilated area, preferably in a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Keep away from heat, sparks, and open flames.
- Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Ethyl 2-bromo-3-methylbutyrate(609-12-1) ^{13}C NMR spectrum [chemicalbook.com]
- 3. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 2-bromoisovalerate | C7H13BrO2 | CID 79068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-Bromoisovalerate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. benchchem.com [benchchem.com]
- 7. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]
- 8. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]
- 9. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-bromo-3-methylbutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128821#ethyl-2-bromoisovalerate-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com